

Spectroscopic Characterization of Diphenyliodonium-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Diphenyliodonium-2-carboxylate*

Cat. No.: *B187560*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **Diphenyliodonium-2-carboxylate**. This hypervalent iodine compound is a versatile reagent in organic synthesis, notably as a precursor for benzyne and in photo-initiated reactions. A thorough understanding of its spectroscopic properties is crucial for its synthesis, purification, and application in research and development.

Chemical Structure and Properties

Diphenyliodonium-2-carboxylate is an inner salt with the molecular formula $C_{13}H_9IO_2$. It consists of a diphenyliodonium cation and a carboxylate anion derived from 2-iodobenzoic acid. The compound is often available as a stable monohydrate.

Property	Value
Molecular Formula	C ₁₃ H ₉ IO ₂
Molecular Weight	324.11 g/mol (anhydrous)[1][2]
	342.14 g/mol (monohydrate)[3]
CAS Number	1488-42-2 (anhydrous)[1][2]
	96195-89-0 (monohydrate)[3][4]
Appearance	White to off-white crystalline powder[3]
Melting Point	220–222 °C (decomposition) (monohydrate)[5]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Diphenyliodonium-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of **Diphenyliodonium-2-carboxylate**.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals in the aromatic region.

Chemical Shift (δ)	Multiplicity	Assignment
7.2 - 7.8 ppm	Multiplet	Aromatic Protons

Note: The specific chemical shifts and coupling patterns can vary depending on the solvent used.

¹³C NMR Spectroscopy

While specific experimental data for **Diphenyliodonium-2-carboxylate** is not readily available, the expected chemical shifts for the carbon atoms can be inferred from data on similar diphenyliodonium salts. Aromatic carbons typically resonate in the range of 115-140 ppm. The carboxylate carbon would be expected to appear further downfield.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (in monohydrate form)
3100 - 3000	Medium	C-H stretch (aromatic)
1700 - 1600	Strong	C=O stretch (asymmetric, carboxylate)[1][6]
~1400	Strong	C=O stretch (symmetric, carboxylate)
1600 - 1450	Medium-Strong	C=C stretch (aromatic)
Below 900	Medium-Weak	C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

Parameter	Value
Molecular Ion (M ⁺)	m/z 324 (anhydrous)
Exact Mass	323.96473 Da[7]

Note: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques for this ionic compound.[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For diphenyliodonium salts, a characteristic absorption maximum is observed in the UV region.

λ_{max}	Solvent
227 nm	Acetonitrile

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Diphenyliodonium-2-carboxylate**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Diphenyliodonium-2-carboxylate** in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Acquisition: Acquire 1H and ^{13}C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for 1H). For ^{13}C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for the monohydrate, a Nujol mull can be prepared.
- Background: Record a background spectrum of the KBr pellet or Nujol.
- Acquisition: Record the IR spectrum of the sample from 4000 to 400 cm^{-1} .

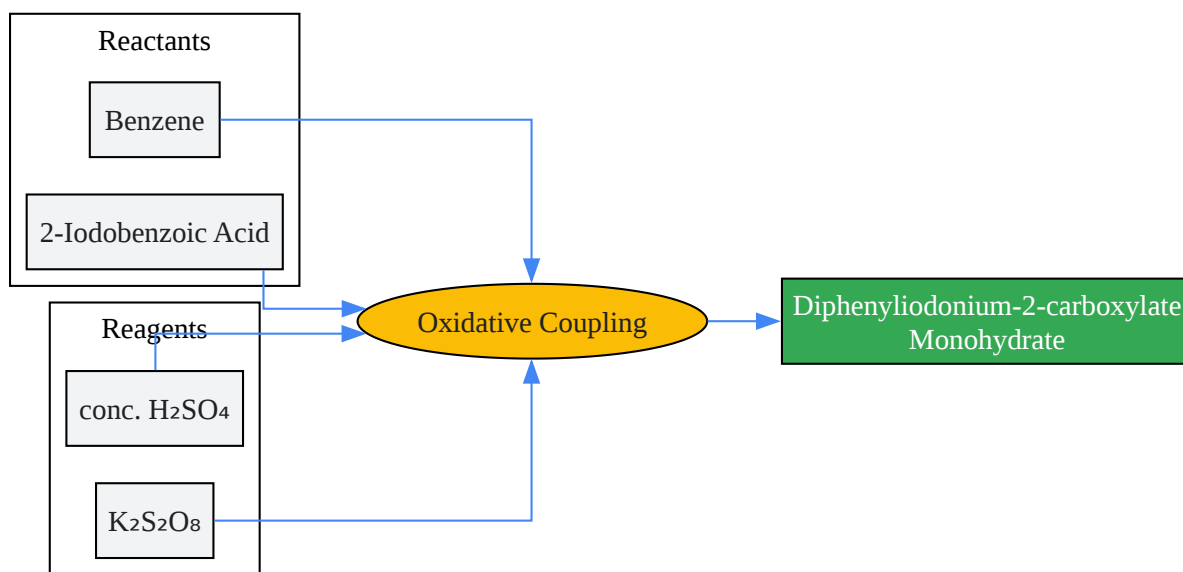
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Ionization: Use a soft ionization technique such as electrospray ionization (ESI) in positive ion mode.
- Analysis: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion.

Synthesis and Experimental Workflow

Synthesis of Diphenyliodonium-2-carboxylate Monohydrate

A common synthetic route involves the reaction of 2-iodobenzoic acid with benzene in the presence of an oxidizing agent.[8]

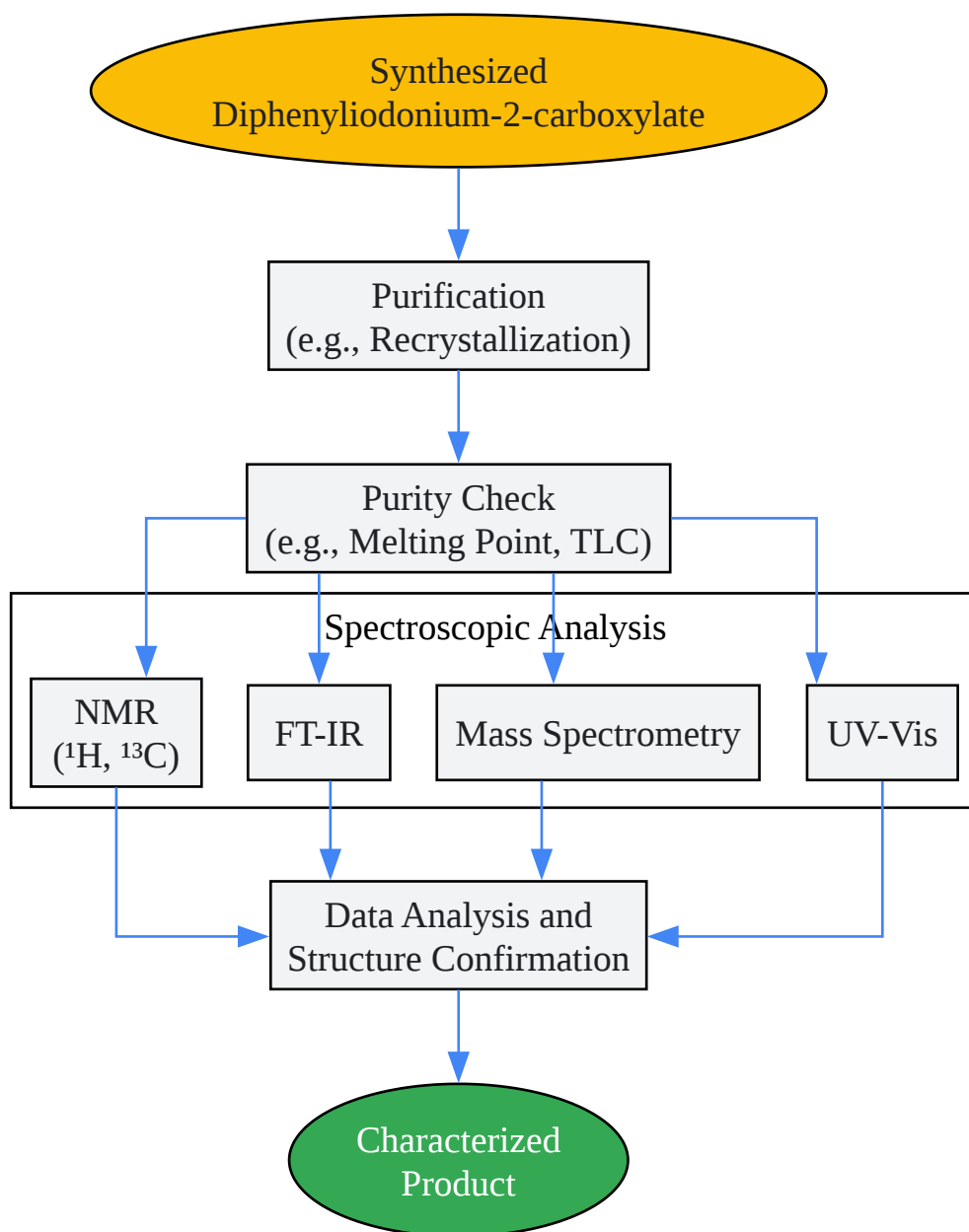


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Caption: Synthesis of **Diphenyliodonium-2-carboxylate**.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized batch of **Diphenyliodonium-2-carboxylate**.



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Caption: Spectroscopic analysis workflow.

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